molecular formula C14H20N2 B1296943 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 200413-62-3

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1296943
CAS No.: 200413-62-3
M. Wt: 216.32 g/mol
InChI Key: IKPZUTBWXLFVAL-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a piperidine ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and tetrahydroisoquinoline structures makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. The piperidine ring can be introduced through subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the aromatic ring, using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the tetrahydroisoquinoline ring to yield dihydroisoquinoline derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, allowing for the introduction of various functional groups. Reagents such as alkyl halides or sulfonates are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other electrophiles.

Major Products Formed:

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural neurotransmitters.

    Medicine: It is investigated for its potential as an analgesic, antipsychotic, and anti-inflammatory agent.

    Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of these receptors. Additionally, it may inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects.

Comparison with Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Tetrahydroisoquinoline: Lacks the piperidine ring but shares the tetrahydroisoquinoline moiety.

    2-(Piperidin-4-yl)benzoic acid: Contains a piperidine ring attached to a benzoic acid moiety.

Uniqueness: 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the piperidine and tetrahydroisoquinoline rings, which provides a versatile scaffold for drug development. This dual-ring structure allows for diverse chemical modifications and the potential for multiple pharmacological activities.

Properties

IUPAC Name

2-piperidin-4-yl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-13-11-16(10-7-12(13)3-1)14-5-8-15-9-6-14/h1-4,14-15H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPZUTBWXLFVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342596
Record name 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200413-62-3
Record name 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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